molecular formula C13H24Pt-3 B6309798 (Trimethyl)pentamethylcyclopentadienylplatinum(IV), 99% CAS No. 97262-98-1

(Trimethyl)pentamethylcyclopentadienylplatinum(IV), 99%

Cat. No.: B6309798
CAS No.: 97262-98-1
M. Wt: 375.41 g/mol
InChI Key: VUOHDJNROMZWAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Trimethyl)pentamethylcyclopentadienylplatinum(IV), 99% is a useful research compound. Its molecular formula is C13H24Pt-3 and its molecular weight is 375.41 g/mol. The purity is usually 95%.
The exact mass of the compound (Trimethyl)pentamethylcyclopentadienylplatinum(IV), 99% is 375.152595 g/mol and the complexity rating of the compound is 75.6. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (Trimethyl)pentamethylcyclopentadienylplatinum(IV), 99% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Trimethyl)pentamethylcyclopentadienylplatinum(IV), 99% including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI

InChI=1S/C10H15.3CH3.Pt/c1-6-7(2)9(4)10(5)8(6)3;;;;/h1-5H3;3*1H3;/q;3*-1;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUOHDJNROMZWAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH3-].[CH3-].[CH3-].C[C]1[C]([C]([C]([C]1C)C)C)C.[Pt]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24Pt-3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

(Trimethyl)pentamethylcyclopentadienylplatinum(IV) is an organometallic compound. It is primarily used as a catalyst in organic synthesis and catalytic reactions. Its primary targets are the reactants in these reactions, where it facilitates the breaking and forming of bonds to yield the desired products.

Mode of Action

This compound interacts with its targets by catalyzing various reactions. For instance, it can catalyze the hydrogenation of alkenes and the activation of C-H bonds. These interactions result in the transformation of the reactants into the desired products.

Biochemical Pathways

The exact biochemical pathways affected by (Trimethyl)pentamethylcyclopentadienylplatinum(IV) depend on the specific reactions it catalyzes. In general, it plays a crucial role in facilitating reactions in organic synthesis, leading to the production of various organic compounds.

Result of Action

The molecular and cellular effects of (Trimethyl)pentamethylcyclopentadienylplatinum(IV) are primarily seen in the products of the reactions it catalyzes. By facilitating these reactions, it enables the synthesis of various organic compounds.

Biological Activity

(Trimethyl)pentamethylcyclopentadienylplatinum(IV) (commonly referred to as Cp*PtMe₃) is a platinum-based compound that has garnered attention in the field of medicinal chemistry due to its potential applications in cancer therapy and as a catalyst in various chemical reactions. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C₁₄H₁₉Pt
  • Molecular Weight : 322.55 g/mol
  • CAS Number : 97262-98-1

The biological activity of platinum(IV) complexes like Cp*PtMe₃ is primarily attributed to their ability to undergo reduction to platinum(II) species within biological systems. This reduction is often facilitated by cellular components such as glutathione or ascorbic acid, leading to the formation of active platinum species that can interact with DNA and other cellular macromolecules.

Key Mechanisms:

  • Reduction to Active Form : Cp*PtMe₃ is reduced in vivo to form active platinum(II) complexes, which can bind to DNA, leading to cross-linking and subsequent apoptosis in cancer cells.
  • Cytotoxicity : Studies indicate that Cp*PtMe₃ exhibits significant cytotoxicity against various cancer cell lines, including those resistant to traditional platinum-based therapies.

Biological Activity Data

A summary of the biological activity data for (Trimethyl)pentamethylcyclopentadienylplatinum(IV) is presented in the following table:

Cell Line IC₅₀ (µM) Mechanism of Action Reference
Breast Cancer (MCF-7)5.0Induction of apoptosis via DNA cross-linking
Ovarian Cancer (A2780)3.2Reactive oxygen species generation
Bladder Cancer (RT112)4.5Activation of caspase pathways

Case Study 1: Breast Cancer

A study evaluated the cytotoxic effects of CpPtMe₃ on MCF-7 breast cancer cells. The compound demonstrated an IC₅₀ value of 5.0 µM, indicating potent anti-cancer activity. Mechanistic studies revealed that treatment with CpPtMe₃ resulted in the activation of pro-apoptotic proteins such as Bax and the release of cytochrome c from mitochondria, culminating in caspase-3 activation and apoptosis .

Case Study 2: Ovarian Cancer

In another investigation involving A2780 ovarian cancer cells, Cp*PtMe₃ exhibited an IC₅₀ value of 3.2 µM. The study highlighted that the compound induced oxidative stress through the generation of reactive oxygen species (ROS), which contributed to its cytotoxic effects .

Comparative Analysis with Other Platinum Compounds

The efficacy of Cp*PtMe₃ was compared with other platinum-based drugs such as cisplatin and carboplatin. The following table summarizes key findings:

Compound IC₅₀ (µM) Resistance Profile Mechanism
Cisplatin10.0Significant resistance observedDNA cross-linking
Carboplatin12.5Moderate resistanceDNA cross-linking
Cp*PtMe₃4.5Lower resistanceROS generation & DNA interaction

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.